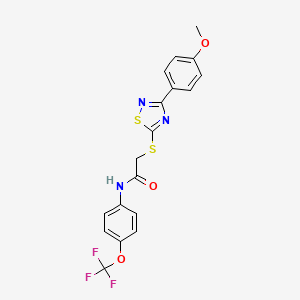

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Descripción

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a methoxyphenyl group, and a trifluoromethoxyphenyl group

Propiedades

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S2/c1-26-13-6-2-11(3-7-13)16-23-17(29-24-16)28-10-15(25)22-12-4-8-14(9-5-12)27-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPAPVLITKGSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps. One common approach starts with the formation of the thiadiazole ring, followed by the introduction of the methoxyphenyl and trifluoromethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.

Análisis De Reacciones Químicas

Types of Reactions

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A549 (lung cancer) : The compound has shown promising IC50 values indicating substantial growth inhibition.

- MDA-MB-231 (breast cancer) : Similar cytotoxic effects have been observed, suggesting its potential as an anticancer agent.

The mechanism of action often involves the inhibition of key cellular pathways related to proliferation and survival, including the disruption of RNA and DNA synthesis without affecting protein synthesis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. It interacts with microbial membranes, leading to the disruption of membrane integrity and subsequent inhibition of growth. This property makes it a candidate for developing new antifungal agents .

Neuroprotective Effects

In preclinical studies, this compound has been suggested to inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. This inhibition may lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially improving neuropsychic behavior and reducing cognitive damage in models of depression .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to optimize yield and purity. A common synthetic route includes:

- Starting Materials : 4-methoxyphenylthiourea and phenacyl bromide.

- Reaction Conditions : The reaction is carried out in a solvent like ethanol under reflux conditions with a base such as potassium carbonate.

This method allows for the formation of the desired thioether bond between the thiadiazole moiety and the acetamide group .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives similar to 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide:

- Study on Cancer Cell Lines : A comprehensive study demonstrated that thiadiazole derivatives significantly decreased the viability of various cancer cell lines, including lung, breast, and colon cancers .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10 | Significant growth inhibition |

| MDA-MB-231 | 15 | Significant growth inhibition |

| HCT-116 | 12 | Moderate growth inhibition |

- Neuroprotective Effects : In animal models, administration of this compound resulted in improved cognitive function and reduced behavioral deficits associated with depression-like symptoms .

Mecanismo De Acción

The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methoxyphenyl)acetamide

- 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide lies in its trifluoromethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Actividad Biológica

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a methoxyphenyl group and an acetamide moiety linked to a trifluoromethylphenyl group . The presence of these functional groups suggests potential applications in various therapeutic areas.

-

Carbonic Anhydrase Inhibition :

- The compound acts primarily as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues. This inhibition disrupts several biochemical pathways, affecting cellular processes related to water transport and pH regulation.

- Antimicrobial Activity :

- Anticancer Activity :

Biological Activities Overview

The biological activities associated with 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide include:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. |

| Anticancer | Inhibits growth in multiple cancer cell lines (IC50 values vary). |

| Enzyme Inhibition | Primarily inhibits carbonic anhydrase, affecting pH and fluid balance. |

Anticancer Studies

Several studies have reported on the anticancer activity of thiadiazole derivatives:

- A derivative of this compound was tested against tumor-bearing mice, showing effective targeting of sarcoma cells, indicating potential for in vivo applications .

- Structure-Activity Relationship (SAR) studies revealed that modifications to the acetamide group can enhance anticancer activity. For instance, introducing specific aryl groups significantly improved potency against various cancer cell lines .

Comparative Analysis

When compared to other compounds like N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, this compound exhibited unique biological profiles that suggest broader applications in drug development due to its versatility in chemical modifications .

Q & A

Q. How can researchers optimize the synthetic yield of this thiadiazole-acetamide derivative?

Methodological Answer:

- Key Steps :

-

Use dimethylformamide (DMF) as a solvent to enhance solubility of intermediates (e.g., potassium carbonate-mediated reactions) .

-

Monitor reaction progress via thin-layer chromatography (TLC) to identify optimal termination points .

-

Employ aqueous work-up protocols to precipitate the final product, ensuring high purity .

- Catalyst Optimization : Test bases like triethylamine or K2CO3 to improve coupling efficiency between thiadiazole and acetamide moieties .

Table 1: Example Reaction Conditions

Step Reagents/Conditions Yield (%) 1 K2CO3/DMF, RT, 12h 65–70 2 Chloroacetyl chloride, 0°C 80–85

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

Q. What strategies improve solubility and stability in biological assays?

Methodological Answer:

- Solubility : Use DMSO or DMF (≤1% v/v) for in vitro studies; avoid aqueous buffers due to hydrophobic substituents (e.g., trifluoromethoxy) .

- Stability : Store lyophilized compounds at –20°C under argon to prevent thioether oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Methodological Answer:

- Modification Sites :

-

4-Methoxyphenyl : Replace with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .

-

Trifluoromethoxy : Compare with bulkier substituents (e.g., pentafluorophenyl) to evaluate steric effects .

- Computational Tools : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., acetylcholinesterase) .

Table 2: Example SAR Data

Derivative Substituent (R) IC50 (μM) Parent –OCH3 12.3 ± 1.2 R = –NO2 –NO2 8.7 ± 0.9

Q. What experimental models resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Dose-Response Studies : Test across a wide concentration range (0.1–100 μM) to identify therapeutic vs. cytotoxic thresholds .

- Mechanistic Profiling : Use RNA sequencing to compare gene expression profiles in cancer cells (e.g., apoptosis markers) vs. bacterial membranes .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) .

Q. How can in vitro findings translate to in vivo efficacy?

Methodological Answer:

- Pharmacokinetics : Conduct LC-MS/MS plasma analysis in rodent models to assess bioavailability and half-life .

- Toxicity Screening : Use Wistar rats for acute toxicity studies (OECD 423) with histopathological evaluation of liver/kidney .

Safety & Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD50 data pending; assume acute toxicity) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H2S) .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.